molecular formula C7H5BrFNO B12212097 2-Bromo-1-(5-fluoropyridin-3-yl)ethan-1-one

2-Bromo-1-(5-fluoropyridin-3-yl)ethan-1-one

Cat. No.: B12212097
M. Wt: 218.02 g/mol
InChI Key: ZJJCBRLHVVJSRV-UHFFFAOYSA-N
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Description

2-Bromo-1-(5-fluoropyridin-3-yl)ethan-1-one is an organic compound with the molecular formula C7H5BrFNO. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(5-fluoropyridin-3-yl)ethan-1-one typically involves the bromination of 1-(5-fluoropyridin-3-yl)ethan-1-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include room temperature and a reaction time of several hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(5-fluoropyridin-3-yl)ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1-(5-fluoropyridin-3-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: Utilized in the development of advanced materials with specific properties.

    Biological Studies: Employed in the study of biological pathways and mechanisms.

    Industrial Applications: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-fluoropyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The carbonyl group can also interact with nucleophiles, leading to the formation of various derivatives .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H5BrFNO

Molecular Weight

218.02 g/mol

IUPAC Name

2-bromo-1-(5-fluoropyridin-3-yl)ethanone

InChI

InChI=1S/C7H5BrFNO/c8-2-7(11)5-1-6(9)4-10-3-5/h1,3-4H,2H2

InChI Key

ZJJCBRLHVVJSRV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1F)C(=O)CBr

Origin of Product

United States

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